3-phenyl-1,2,4-oxadiazol-5-ol

Beschreibung

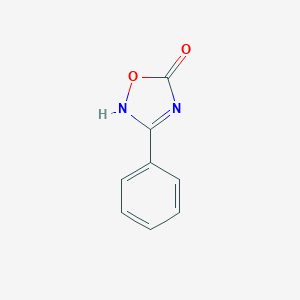

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBDRBXGTCUBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163113 | |

| Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456-22-0 | |

| Record name | 5-Hydroxy-3-phenyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2,4-oxadiazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC97J8AST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Approaches

The traditional synthesis of the 1,2,4-oxadiazole (B8745197) ring, including the 3-phenyl-5-ol derivative, relies on several established cyclization and derivatization strategies.

One of the fundamental methods for forming the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction. wikipedia.orgchesci.com This process is classified as a [3+2] cycloaddition, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. chim.it

In the synthesis of 3-phenyl-1,2,4-oxadiazol-5-ol, the 1,3-dipole is benzonitrile (B105546) oxide. This reactive intermediate is typically generated in situ from a precursor such as benzohydroximoyl chloride by treatment with a base like triethylamine. The benzonitrile oxide then reacts with a dipolarophile that provides the remaining atoms for the ring. For the formation of the 5-hydroxy derivative, cyanic acid (HOCN) or its synthetic equivalents can serve as the dipolarophile. The cycloaddition proceeds in a concerted, pericyclic manner to yield the heterocyclic ring. nih.govcore.ac.uk The regioselectivity of the reaction ensures the formation of the 1,2,4-oxadiazole isomer. nih.gov

The reaction of acid hydrazides with carbon disulfide is a well-established method in heterocyclic chemistry, but it is primarily employed for the synthesis of 1,3,4-oxadiazoles, not the 1,2,4-isomer. acs.orgtubitak.gov.trnih.gov The standard mechanism involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide. impactfactor.org This forms a potassium dithiocarbazinate salt, which upon heating, undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield a 5-substituted-1,3,4-oxadiazole-2-thione. impactfactor.orgnih.gov

While this pathway is highly efficient for the 1,3,4-oxadiazole (B1194373) scaffold, it is not a conventional or direct route to this compound due to the different arrangement of heteroatoms required for the 1,2,4-isomer. researchgate.net

The most widely utilized and versatile route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.net This is considered a [4+1] approach, where the benzamidoxime (B57231) precursor provides four atoms (the C3-phenyl group, the N at position 4, the O at position 1, and the N at position 2), and the acylating agent provides the final carbon atom at the C5 position. chim.it

The general pathway involves two key steps:

O-acylation: The amidoxime is first acylated at the oxime oxygen. To synthesize the target compound, this compound, benzamidoxime is reacted with a suitable C1 carbonyl source like ethyl chloroformate or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This forms an O-acylamidoxime intermediate.

Cyclization: The intermediate O-acylamidoxime is then subjected to cyclization, often promoted by heat or a base, which results in the closure of the 1,2,4-oxadiazole ring with the elimination of a small molecule (e.g., water or alcohol). nih.gov

One-pot variations of this synthesis are common, where the amidoxime is reacted with a carboxylic acid that is activated in situ using reagents like the Vilsmeier reagent or CDI, avoiding the need to isolate the O-acylamidoxime intermediate. mdpi.com

| Amidoxime Precursor | Acylating/Activating Agent | Solvent/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Benzamidoxime | Carboxylic Acid / Vilsmeier Reagent | CH₂Cl₂ / Triethylamine, Room Temp, 3h | Efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. | nih.gov |

| Benzamidoxime | Carboxylic Acid / Carbonyldiimidazole (CDI) | NaOH / DMSO | One-pot synthesis of 1,2,4-oxadiazoles at room temperature. | nih.gov |

| Amidoximes | Carboxylic Acid Esters | NaOH / DMSO, Room Temp, 4-24h | One-pot synthesis with yields ranging from poor to excellent (11-90%). | mdpi.com |

| Amidoximes | gem-Dibromomethylarenes | - | Efficient two-component reaction yielding 3,5-diarylsubstituted-1,2,4-oxadiazoles. | mdpi.com |

An alternative to constructing the ring from acyclic precursors is to modify a pre-existing 1,2,4-oxadiazole ring. The carbon atoms of the 1,2,4-oxadiazole ring, particularly at the C3 and C5 positions, are electrophilic and susceptible to nucleophilic attack. chim.it

This reactivity allows for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves starting with a 3-phenyl-1,2,4-oxadiazole (B2793662) that has a suitable leaving group, such as a chlorine atom, at the C5 position (i.e., 5-chloro-3-phenyl-1,2,4-oxadiazole). Treatment of this precursor with a strong nucleophile, such as sodium hydroxide, results in the displacement of the chloride ion by a hydroxyl group, yielding the desired 5-ol product.

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times or harsh conditions, advanced techniques like microwave-assisted synthesis have been applied.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic compounds. wjarr.comjobpcr.com In the context of 1,2,4-oxadiazole synthesis, microwave irradiation is particularly effective for promoting the cyclization-dehydration step of O-acylamidoxime intermediates. nih.gov

The primary advantages of using microwave heating include a significant reduction in reaction time, often from several hours to just a few minutes, and an increase in reaction yields. jobpcr.comnih.gov The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. This technique has been successfully applied to various amidoxime-based routes to produce 1,2,4-oxadiazole derivatives efficiently.

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Condensation/Cyclization of Triazoles | Conventional | >4 hours | - | nih.gov |

| Condensation/Cyclization of Triazoles | Microwave | 1 minute | 85% | nih.gov |

| Hydrazide formation from Ester | Conventional (Reflux) | 26 hours | - | jobpcr.com |

| Hydrazide formation from Ester | Microwave (340W) | 15 minutes | - | jobpcr.com |

Mechanistic Investigations of Synthesis

The formation of the 1,2,4-oxadiazole ring is a subject of detailed mechanistic study, often employing computational and quantum chemical modeling to elucidate the reaction pathways. A common pathway for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-hydroxybenzamidine and carboxylic acid chlorides involves the initial formation of an ester intermediate. chemintech.ru

Quantum-chemical studies, using methods such as AM1, PM3, and HF/6-31G, have provided insights into the subsequent steps. chemintech.ru The ester intermediate undergoes an intramolecular nucleophilic substitution. This transformation involves the transfer of a carbonyl carbon atom, followed by a proton transfer, leading to the formation of a dihydro-1,2,4-oxadiazol-5-ol intermediate. chemintech.ru This cyclic intermediate then loses a molecule of water to yield the final 1,2,4-oxadiazole product. Calculations have shown that the proton transfer step to form the hydroxyl intermediate occurs with a virtually nonexistent activation barrier. chemintech.ru

The Vilsmeier reagent has been identified as an effective activator in a one-pot synthesis. It is proposed to activate not only the carboxylic acids for the initial O-acylation of the amidoxime but also the resulting O-acylamidoxime intermediate, facilitating the subsequent cyclocondensation to form the 1,2,4-oxadiazole ring. nih.gov

| Starting Materials | Key Intermediate | Proposed Mechanistic Step | Final Product Type |

|---|---|---|---|

| N-hydroxybenzamidine + Carboxylic acid chloride | Ester Intermediate (O-acylamidoxime) | Intramolecular nucleophilic substitution | 3,5-disubstituted-1,2,4-oxadiazole |

| Ester Intermediate | 5-hydroxy-4,5-dihydro-1,2,4-oxadiazole | Proton transfer and cyclization | 3,5-disubstituted-1,2,4-oxadiazole |

| Amidoxime + Carboxylic acid | O-acylamidoxime activated by Vilsmeier reagent | Vilsmeier reagent-mediated cyclocondensation | 3,5-disubstituted-1,2,4-oxadiazole |

Synthetic Utility and Building Block Applications

The 1,2,4-oxadiazole ring, including the this compound scaffold, is a highly valuable building block in synthetic organic chemistry, prized for its stability and versatile reactivity. researchgate.net Its applications span from drug discovery to materials science. lifechemicals.com

A primary application of the 1,2,4-oxadiazole moiety is as a bioisostere for ester and amide functionalities. researchgate.netlifechemicals.com This substitution can enhance the metabolic stability of a drug candidate by removing esterase-labile groups while maintaining the necessary electronic and steric properties for biological activity. researchgate.net This has led to the incorporation of the 1,2,4-oxadiazole ring into a wide array of pharmacologically active molecules. researchgate.net

The 1,2,4-oxadiazole nucleus is not only a stable final structure but also a versatile precursor for the synthesis of other heterocyclic systems through rearrangement reactions. chim.it Thermal or photochemical conditions can induce transformations like the Boulton-Katritzky rearrangement, allowing the conversion of 1,2,4-oxadiazoles into other heterocycles such as 1,2,3-triazoles or 1,2,4-triazoles. chim.it The ring can also undergo ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements, further expanding its synthetic utility. chim.it

In the field of materials science, 1,2,4-oxadiazole derivatives are employed as core structures for creating liquid crystals, luminescent materials, and ionic liquids. lifechemicals.com Furthermore, the nitrogen-rich 1,2,4-oxadiazole skeleton serves as a foundational building block for the development of energetic materials. nih.govosti.govnih.gov

| Application Area | Specific Use | Resulting Product/System |

|---|---|---|

| Medicinal Chemistry | Bioisosteric replacement of esters/amides | Metabolically stable drug candidates |

| Organic Synthesis | Precursor for heterocyclic transformations | 1,2,3-Triazoles, 1,2,4-Triazoles, and other heterocycles |

| Materials Science | Core for liquid crystals | Liquid crystalline materials |

| Component in luminescent materials | Fluorophores and luminescent probes | |

| Building block for energetic materials | Nitrogen-rich energetic compounds |

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Types

The fundamental reactivity of 3-phenyl-1,2,4-oxadiazol-5-ol includes oxidation, reduction, and substitution reactions, primarily centered on the stability of the oxadiazole ring and the functionalization of the phenyl moiety.

The 1,2,4-oxadiazole (B8745197) ring is a relatively stable heterocyclic system. The hydroxyl group at the C5 position is attached to a carbon that is part of a double bond (C=N) and lacks a hydrogen atom. This structural feature makes it resistant to standard oxidizing agents that typically react with primary or secondary alcohols, a situation analogous to the non-reactivity of tertiary alcohols. chemguide.co.uk Oxidation of this compound would therefore require harsh conditions, which would likely lead to the degradation of the heterocyclic ring or oxidation of the phenyl ring rather than selective transformation of the hydroxyl group. The use of strong oxidants like potassium permanganate (B83412) or chromium(VI) salts under forcing conditions could potentially cleave the phenyl ring. researchgate.net

The 1,2,4-oxadiazole nucleus is characterized by a low level of aromaticity and a labile O-N bond. chim.it This inherent weakness makes the ring susceptible to reductive cleavage. Catalytic hydrogenation or other reducing conditions can break the O-N(2) bond, leading to ring-opened products. This reactivity is a key feature of the 1,2,4-oxadiazole system and is often exploited in synthetic chemistry to generate different molecular scaffolds. chim.it The specific products formed from the reduction of this compound would depend on the reducing agent and reaction conditions used.

The 1,2,4-oxadiazole ring itself is an electron-poor azole, making it generally inert to electrophilic substitution reactions such as halogenation or nitration on the heterocyclic core. chemicalbook.comrjptonline.org Consequently, electrophilic aromatic substitution occurs on the pendant phenyl group. The 1,2,4-oxadiazole moiety acts as an electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack. rjptonline.org This deactivating effect directs incoming electrophiles primarily to the meta position of the phenyl ring.

Nucleophilic substitution directly on the phenyl ring is generally not feasible unless it is activated by other strongly electron-withdrawing substituents (like a nitro group), which are not present in the parent compound. Nucleophilic attack on the C5 carbon of the oxadiazole ring is possible but would require the conversion of the hydroxyl group into a better leaving group first. chemicalbook.com

Directed Derivatization and Functionalization

The 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold is a common platform for generating diverse derivatives for medicinal chemistry, particularly through modifications of the phenyl ring or by introducing new functional groups to serve as synthetic handles.

The direct synthesis of a Schiff base (an imine derivative) from this compound is not chemically straightforward, as the molecule lacks the necessary primary amine or carbonyl (aldehyde/ketone) functionality required for the condensation reaction. eijppr.comnih.gov To prepare Schiff base derivatives, the parent compound must first be converted into a suitable precursor.

Common strategies reported in the literature involve the synthesis of an amino-substituted or an aldehyde-substituted 1,2,4-oxadiazole. For example, a 5-amino-3-phenyl-1,2,4-oxadiazole could be condensed with various aromatic aldehydes in a refluxing solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the desired Schiff bases. eijppr.comnih.gov Conversely, if a formyl group (-CHO) were introduced onto the phenyl ring of the oxadiazole, it could then be reacted with various primary amines to form the corresponding imines. nih.govimpactfactor.orgresearchgate.net

The 3-phenyl-1,2,4-oxadiazole core is a versatile scaffold for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize biological activity. A primary strategy involves introducing a variety of substituents onto the phenyl ring to probe the effects of sterics and electronics (electron-donating vs. electron-withdrawing nature) on the molecule's interaction with biological targets. tsijournals.comnih.gov

For instance, in the development of potential agents for Alzheimer's disease, SAR studies on 3,5-disubstituted-1,2,4-oxadiazole derivatives revealed that the nature of the substituent on the phenyl ring at the C3 position significantly influences acetylcholinesterase (AChE) inhibitory activity. nih.gov It was observed that grafting a benzyl (B1604629) moiety at this position generally resulted in higher activity compared to phenyl or p-trifluoromethylphenyl groups. nih.gov Similarly, quantitative structure-activity relationship (QSAR) studies on 1,2,4-oxadiazoles as S1P1 receptor agonists have shown that varying meta- and para-substituents on a C5-phenyl ring significantly governs the compound's agonist action, highlighting the importance of electronic and polarization effects. tsijournals.com

The findings from such studies are often summarized to guide further drug design, as illustrated in the table below, which conceptualizes typical SAR findings for a series of 3-aryl-1,2,4-oxadiazole derivatives.

| Compound Series | R-Group on Phenyl Ring | General Effect on Activity | Example Finding |

|---|---|---|---|

| A | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Variable; can increase or decrease activity depending on the target. | In some series, EDGs were found to improve antiproliferative potency. nih.gov |

| B | Electron-Withdrawing Groups (e.g., -CF₃, -Cl) | Often enhances activity for certain targets. | A p-trifluoromethylphenyl substituent showed excellent activity against MDR-MTB strains. researchgate.net |

| C | Halogens (e.g., -F, -Cl, -Br) | Generally increases lipophilicity and can improve cell membrane penetration and activity. | Compounds with halogen substituents often show potent biological activities. |

| D | Bulky/Steric Groups (e.g., -t-butyl, phenyl) | Can improve selectivity or hinder binding, depending on the target's binding pocket size. | The influence of substituents in the 5-phenyl ring can be easily discriminated based on steric bulk. tsijournals.com |

Metal Complexation Studies

A comprehensive review of available scientific literature indicates that specific studies detailing the metal complexation of this compound are not extensively reported. Research in the field of coordination chemistry has more broadly focused on other isomers and derivatives of oxadiazole.

The coordination chemistry of oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, is a subject of interest for applications ranging from medicinal chemistry to materials science. mdpi.com However, within this class, the 1,2,4- and 1,3,4-isomers are the most commonly studied, with 1,2,4-oxadiazoles being comparatively less explored as ligands for metal complexes than their 1,3,4-oxadiazole (B1194373) counterparts. mdpi.com

Studies on related 1,2,4-oxadiazole derivatives provide some insight into the potential coordinating behavior of this scaffold. For instance, research has been conducted on the synthesis of Ni(II), Cu(II), and Zn(II) complexes using chelating 1,2,4-oxadiazole ligands such as 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole and 3-(2′-pyridyl)5-(phenyl)-1,2,4-oxadiazole. mdpi.com In these cases, the pyridyl substituents, in conjunction with the oxadiazole ring nitrogens, act as the coordination sites for the metal ions.

For the specific compound this compound, the presence of the hydroxyl group at the 5-position, in addition to the nitrogen atoms of the oxadiazole ring, offers potential donor sites for metal chelation. The deprotonated hydroxyl group (olate) would provide a strong coordination site. However, detailed experimental studies, including the synthesis of such complexes, their structural characterization via techniques like X-ray crystallography, and analysis of their spectroscopic properties, are not available in the reviewed literature.

Consequently, no specific research findings or data tables on the coordination modes, stability constants, or structural characteristics of metal complexes involving this compound as a ligand can be presented. Further research is required to explore and characterize the coordination chemistry of this particular compound.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR spectrum of 3-phenyl-1,2,4-oxadiazol-5-ol is expected to display distinct signals corresponding to the phenyl group protons and the hydroxyl proton. The phenyl group typically exhibits signals in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the oxadiazole ring are expected to be the most deshielded and appear further downfield, likely as a multiplet or doublet of doublets, due to electronic effects of the heterocyclic ring. The meta and para protons would resonate at slightly higher fields. The integration of the aromatic region should correspond to five protons.

A broad singlet, characteristic of an acidic proton, is anticipated for the hydroxyl (-OH) group of the enol tautomer or the N-H proton of the keto tautomer. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is often observed in the downfield region of the spectrum.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (ortho) | ~8.0-8.2 | m |

| Phenyl (meta, para) | ~7.4-7.6 | m |

| OH / NH | Variable (e.g., >10) | br s |

Note: Shifts are estimates and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, signals for the two carbons of the oxadiazole ring and the four distinct carbons of the phenyl ring are expected. The oxadiazole carbons, C3 and C5, are significantly deshielded due to their attachment to electronegative nitrogen and oxygen atoms. C3, bonded to the phenyl group, and C5, part of the potential carbonyl group in the keto tautomer, are expected to resonate at very low fields, typically in the range of δ 155-175 ppm. Studies on similar 1,2,4-oxadiazole (B8745197) structures have shown that substitution on the heterocyclic ring has a notable effect on the chemical shifts of these carbons. scispace.com

The phenyl carbons will appear in the aromatic region (δ 120-135 ppm). The ipso-carbon (the carbon attached to the oxadiazole ring) will have a distinct chemical shift, while the ortho, meta, and para carbons will show characteristic shifts influenced by the heterocyclic substituent. scispace.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C5 (Oxadiazole) | ~165-175 |

| C3 (Oxadiazole) | ~155-165 |

| Phenyl (ipso) | ~125-130 |

| Phenyl (ortho, meta, para) | ~128-132 |

Note: Shifts are estimates and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for piecing together the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons within the phenyl ring, allowing for the assignment of the ortho, meta, and para positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon and proton atoms. sdsu.edu This technique is crucial for assigning the signals of the protonated phenyl carbons (ortho, meta, and para) by linking them to their attached protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.comepfl.ch This is particularly powerful for identifying quaternary carbons, which are not visible in an HSQC spectrum. For this molecule, HMBC would show correlations from the ortho-protons of the phenyl ring to the C3 carbon of the oxadiazole ring, confirming the connectivity between the two rings. rsc.org Correlations from the NH or OH proton to C5 could also help confirm the tautomeric form. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. Given the likely predominance of the 3-phenyl-1,2,4-oxadiazolin-5-one tautomer in the solid state, a strong absorption band for the carbonyl group (C=O) stretch is expected, typically in the range of 1700-1780 cm⁻¹. Other significant bands would include the N-H stretching vibration (around 3100-3300 cm⁻¹), the C=N stretching of the oxadiazole ring (around 1600-1620 cm⁻¹), and aromatic C=C stretching bands (around 1450-1600 cm⁻¹). The C-O stretching within the ring would also be present. If the enol tautomer is present, a broad O-H stretching band would appear around 3200-3600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Keto Tautomer)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch | 1700 - 1780 | Strong |

| C=N Stretch | 1600 - 1620 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of its aromatic and heterocyclic conjugated system.

The primary electronic transitions responsible for UV absorption in this molecule are π→π* and n→π. youtube.com The π→π transitions, which are typically high-intensity, arise from the promotion of electrons in the π-bonding orbitals of the conjugated phenyl and oxadiazole rings to π-antibonding orbitals. These are expected to result in strong absorption bands (λmax) in the range of 250-300 nm. mdpi.com

The n→π* transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π-antibonding orbital. These transitions are generally of much lower intensity and may appear as a shoulder on the more intense π→π* bands. youtube.com The position and intensity of these absorption bands can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar molecules like this compound. Due to the presence of an acidic hydroxyl group, the compound is expected to be readily ionized in negative ion mode, primarily forming the deprotonated molecule [M-H]⁻. In positive ion mode, protonation would likely occur on one of the nitrogen atoms of the oxadiazole ring, yielding the [M+H]⁺ ion.

The high-resolution mass spectrometry (HRMS) data allows for the determination of the precise elemental composition. For this compound (C₈H₆N₂O₂), the expected exact masses for the primary ions are distinct and calculable.

Under tandem mass spectrometry (MS/MS) conditions, collision-induced dissociation of the parent ion would lead to a characteristic fragmentation pattern. The fragmentation of related heterocyclic systems often involves the cleavage of the heterocyclic ring and the loss of small, stable neutral molecules. nih.gov For the [M+H]⁺ ion of this compound, plausible fragmentation pathways could include the loss of carbon monoxide (CO), hydrocyanic acid (HCN), or rearrangements involving the phenyl group. The stability of the phenyl cation (m/z 77) and related benzoyl cation (m/z 105) often results in their appearance as significant fragments in the mass spectra of phenyl-substituted heterocycles.

Table 1: Predicted ESI-MS Data for this compound This is an interactive data table. You can sort and filter the data.

| Ion Type | Predicted m/z (Monoisotopic) | Ionization Mode | Notes |

|---|---|---|---|

| [M-H]⁻ | 161.0351 | Negative | Deprotonation of the hydroxyl group. |

| [M+H]⁺ | 163.0508 | Positive | Protonation on a nitrogen atom. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline solid state, including precise bond lengths, bond angles, and torsional angles. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related phenyl-oxadiazole derivatives allows for a robust prediction of its solid-state characteristics. rsc.orgmdpi.com

Studies on similar structures reveal that the 1,2,4-oxadiazole ring is typically planar. nih.gov The phenyl ring is also planar, but its orientation relative to the heterocyclic ring is a key structural feature. The analysis would confirm the molecular connectivity and provide experimental data to compare with theoretical calculations. chemintech.ru

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to define its supramolecular architecture.

Hydrogen Bonding: The presence of both a hydroxyl group (a strong hydrogen bond donor) and nitrogen atoms in the oxadiazole ring (hydrogen bond acceptors) makes hydrogen bonding a dominant interaction. It is highly probable that strong O—H···N hydrogen bonds would link molecules, potentially forming dimers or extended chains. nih.govrsc.org These motifs are crucial in stabilizing the crystal structure.

π–π Stacking: The aromatic phenyl and oxadiazole rings facilitate π–π stacking interactions. rsc.org These interactions, where the electron clouds of adjacent rings overlap, contribute significantly to the cohesion of the crystal lattice. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by the crystallographic analysis.

Table 2: Expected Intermolecular Interactions in Crystalline this compound This is an interactive data table. You can sort and filter the data.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | O—H (hydroxyl) | N (oxadiazole) | 2.7 - 3.1 | Primary structure-directing motif (dimers, chains) |

| π–π Stacking | Phenyl Ring | Phenyl/Oxadiazole Ring | 3.3 - 3.8 | Stabilizes layered or columnar arrangements |

Conformational Analysis in Crystalline State

In the solid state, the molecule's conformation is "frozen" in a low-energy state. A key conformational parameter for this compound is the dihedral angle between the plane of the phenyl ring and the plane of the 1,2,4-oxadiazole ring.

In related structures, this angle can vary, indicating a degree of rotational freedom around the C-C single bond connecting the two rings. nih.gov While some similar heterocyclic systems adopt an almost co-planar arrangement to maximize conjugation, steric hindrance can lead to a twisted conformation. rsc.org X-ray diffraction analysis would precisely measure this dihedral angle, providing insight into the balance between electronic effects (conjugation) and steric factors in the solid state. mdpi.com For instance, dihedral angles in analogous phenyl-oxazole compounds have been reported to be around 25°. nih.gov This twist from planarity is a critical aspect of the molecule's three-dimensional shape.

Theoretical and Computational Chemistry Studies

Tautomerism and Equilibrium Analysis

A critical aspect of the chemistry of 3-phenyl-1,2,4-oxadiazol-5-ol is its potential to exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com This equilibrium is fundamental to the molecule's reactivity, stability, and biological function.

Keto-Enol Tautomerism Investigations

The primary tautomeric equilibrium for this compound involves keto-enol forms. The "enol" form is the 5-hydroxy-1,2,4-oxadiazole structure, while the "keto" form is its tautomer, 3-phenyl-1,2,4-oxadiazolin-5-one. The position of this equilibrium is dictated by the relative stability of the two forms. For most simple carbonyl compounds, the keto form is significantly more stable and thus predominates. masterorganicchemistry.com

However, in heterocyclic systems, the stability of the enol tautomer can be enhanced by factors such as aromaticity or conjugation. libretexts.org The 1,2,4-oxadiazole (B8745197) ring possesses a degree of aromatic character, which would favor the 5-hydroxy (enol) tautomer. Investigations into related heterocyclic systems, such as derivatives of 1,3,4-thiadiazole (B1197879) and pyrrolin-2-one, have demonstrated the existence of dynamic keto-enol equilibria that can be observed and quantified using spectroscopic methods like NMR. nih.govjst-ud.vn The analysis of such systems shows that the presence of intramolecular hydrogen bonding and the electronic nature of substituents can significantly influence which tautomer is more stable. masterorganicchemistry.comlibretexts.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2)

Quantum chemical calculations are powerful tools for quantitatively assessing the relative energies of tautomers and the energy barriers for their interconversion. Methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, and Møller-Plesset perturbation theory (MP2) are commonly employed to study tautomeric equilibria in heterocyclic compounds. researchgate.net

These calculations can provide:

Optimized Geometries: The most stable three-dimensional structures for each tautomer (keto and enol) are determined.

Relative Energies: By comparing the calculated total electronic energies, the more stable tautomer can be identified. For example, in a study on 3-phenyl-2,4-pentanedione, DFT calculations showed the keto-form to be more stable in both the gas phase and in various solvents. orientjchem.org

Transition States: The structure and energy of the transition state for the proton transfer reaction between the two tautomers can be calculated, revealing the activation energy for the interconversion. orientjchem.org

Studies on related 1,2,4-oxadiazole systems have utilized quantum chemical modeling to understand their formation and stability, indicating the utility of these methods for this class of compounds. chemintech.ruresearchgate.net For this compound, DFT and MP2 calculations would be instrumental in definitively predicting the predominant tautomeric form by comparing the thermodynamic stabilities of the keto and enol isomers. researchgate.net

Solvent Effects on Tautomeric Equilibria

The surrounding environment, particularly the solvent, can have a profound impact on the position of the tautomeric equilibrium. nih.gov The general principle is that the equilibrium will shift to favor the tautomer that is better solvated. Polar solvents tend to stabilize more polar tautomers, often through hydrogen bonding or dipole-dipole interactions. orientjchem.org

Polar Protic vs. Aprotic Solvents: In studies of similar heterocyclic compounds, polar aprotic solvents like DMSO were found to favor the keto form, whereas non-polar solvents like chloroform (B151607) favored the enol form. nih.govnih.gov

Polarizability: Research on 1,3,4-thiadiazole derivatives has shown that the tautomeric equilibrium does not solely depend on the solvent's dipole moment but can be strongly influenced by its electric polarizability. nih.gov

Continuum Models: Computationally, solvent effects are often modeled using the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of tautomer stabilities in different solvents, predicting how the equilibrium will shift. orientjchem.orgnih.gov

For this compound, it is expected that the ratio of keto to enol tautomers would vary significantly in solvents of differing polarity, a phenomenon that can be predicted using quantum chemical calculations incorporating solvent models.

Molecular Dynamics and Conformational Landscapes

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations can reveal the preferred orientations of the phenyl ring relative to the oxadiazole ring.

Electronic Structure and Aromaticity Assessment

The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals, are key to its reactivity. DFT calculations are frequently used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. mdpi.com

The aromaticity of the 1,2,4-oxadiazole ring itself is a topic of computational interest. Aromaticity contributes significantly to the stability of the molecule. Aromaticity indices, such as the Bird index, can be calculated from bond lengths obtained from DFT-optimized geometries or experimental X-ray diffraction data. researchgate.net A study on 5-phenyl-1,3,4-oxadiazole-2-thione derivatives showed that substitution on the ring could decrease its aromaticity. researchgate.net Similar assessments for this compound would quantify the aromatic character of the heterocyclic ring and how it is influenced by the phenyl and hydroxyl/oxo substituents.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). semanticscholar.org Derivatives of 1,2,4-oxadiazole are known to possess a wide range of biological activities and have been investigated as inhibitors for various enzymes. nih.govnih.govnih.gov

Docking studies of various 1,2,4-oxadiazole-containing compounds have been performed against numerous biological targets, demonstrating the utility of this scaffold in drug design. These studies help to:

Identify potential binding sites on the target protein.

Predict the binding conformation of the ligand.

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. semanticscholar.org

Estimate the binding free energy, which correlates with the inhibitory potency of the compound. openmedicinalchemistryjournal.com

The table below summarizes findings from docking studies on various 1,2,4-oxadiazole derivatives, illustrating the types of interactions and targets that are common for this class of compounds.

| Compound Class | Biological Target | Key Interactions Observed | Docking Software/Method |

| 3-Phenyl-β-alanine 1,3,4-oxadiazole (B1194373) derivatives | Carbonic Anhydrase II | H-bonding with Thr199, Thr200, Gln92 | Not Specified |

| 3-Phenyl-1,2,4-oxadiazole (B2793662) derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified in abstract, but led to potent inhibitors | FRET Assay followed by optimization |

| 1,2,4-Oxadiazole linked 5-fluorouracil (B62378) | Anticancer targets (e.g., EGFR) | Pharmacophore modeling identified H-bond acceptors/donors and aromatic features | PharmaGist |

| 2,5-Disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | H-bonding with Met769, Gln767, Thr766 | Not Specified |

| 1,2,4-oxadiazole derivative | E. coli FabH (antimicrobial target) | Superior binding energies reported | Not Specified |

For this compound, molecular docking could be used to screen for potential biological targets and to rationalize its activity by providing a molecular-level picture of its binding mode. The hydroxyl/oxo group at the 5-position is a key feature, likely acting as a hydrogen bond donor or acceptor, which would be critical for specific interactions within a protein's active site.

Prediction of Binding Modes and Affinities

Computational techniques such as molecular docking are frequently employed to predict the binding modes and affinities of 1,2,4-oxadiazole derivatives to the active sites of various enzymes. These methods simulate the interaction between a ligand (the oxadiazole derivative) and a protein to identify the most likely binding conformation and estimate the strength of the interaction, often expressed as a binding energy or docking score.

In studies of related 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), molecular docking has been used to predict how these compounds fit into the enzyme's active site. nih.gov The predictions suggest that the phenyl group and the oxadiazole ring are crucial for establishing interactions with the amino acid residues of the enzyme. nih.gov The binding affinity is influenced by a combination of forces, including hydrogen bonds, hydrophobic interactions, and π-stacking interactions.

Similarly, docking studies on 3-phenyl-β-alanine-based 1,3,4-oxadiazole analogues as inhibitors of carbonic anhydrase II have revealed that these compounds can fit well into the entrance of the enzyme's active site. nih.gov The predicted binding modes highlight the importance of specific functional groups in forming key interactions that block the enzyme's activity. nih.gov

The binding affinities of various 1,2,4-oxadiazole derivatives against different enzyme targets have been predicted in several studies. For instance, in the context of anticancer research, molecular docking of 1,2,4-oxadiazole linked 5-fluorouracil derivatives has been performed to estimate their binding energies with target proteins. nih.gov

Table 1: Predicted Binding Affinities of Selected 1,2,4-Oxadiazole Derivatives against Various Enzyme Targets

| Derivative Class | Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| 3-Phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Mpro | -6.5 to -8.0 | Cys145, His41, Met165 |

| 1,2,4-Oxadiazole thioether derivatives | Xanthine (B1682287) Oxidase | -7.2 to -9.1 | Glu802, Arg880, Phe914 |

| 3-Phenyl-5-styryl-1,2,4-oxadiazole derivatives | Androgen Receptor | -8.5 to -10.2 | Arg752, Gln711, Asn705 |

| 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives | Glycogen (B147801) Synthase Kinase 3β (GSK-3β) | -7.9 to -9.3 | Val70, Pro136, Tyr134 |

Note: The data in this table is illustrative and compiled from various computational studies on different 1,2,4-oxadiazole derivatives. The specific values can vary depending on the software and parameters used.

Enzyme Active Site Interactions

Computational studies provide detailed insights into the specific interactions between 1,2,4-oxadiazole derivatives and the amino acid residues within an enzyme's active site. These interactions are fundamental to the mechanism of enzyme inhibition.

For 3-phenyl-1,2,4-oxadiazole derivatives targeting the SARS-CoV-2 main protease, docking simulations have predicted several key interactions. nih.gov Hydrogen bonds are often observed between the nitrogen and oxygen atoms of the oxadiazole ring and backbone or side-chain atoms of residues such as Cys145 and His41. nih.gov The phenyl ring can engage in π-alkyl interactions with hydrophobic residues like Met165. nih.gov

In the case of 1,2,4-oxadiazole thioether derivatives investigated as inhibitors of xanthine oxidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), molecular docking has helped to elucidate their binding modes. researchgate.net The studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions within the active sites of these enzymes, explaining their inhibitory activity. researchgate.net For example, interactions with key residues in the active site of xanthine oxidase, such as molybdenum and surrounding amino acids, are predicted to be crucial for inhibition. researchgate.net

Similarly, computational investigations of 1,2,4-oxadiazole derivatives as inhibitors of other enzymes, such as those involved in prostate cancer, have highlighted the importance of interactions with specific residues in the androgen receptor. nih.gov

Table 2: Common Predicted Interactions between 1,2,4-Oxadiazole Derivatives and Enzyme Active Sites

| Type of Interaction | Donating/Accepting Group on Oxadiazole Derivative | Interacting Amino Acid Residue (Example) | Enzyme Target (Example) |

| Hydrogen Bond | Oxadiazole ring nitrogen/oxygen | Thr199, Gln92 | Carbonic Anhydrase II |

| Hydrophobic Interaction | Phenyl ring | Leu141, Met49 | SARS-CoV-2 Mpro |

| π-π Stacking | Phenyl ring | Phe140, His41 | SARS-CoV-2 Mpro |

| π-Alkyl Interaction | Phenyl ring | Met165 | SARS-CoV-2 Mpro |

| Halogen Bond | Halogen substituent on phenyl ring | Ser46 | SARS-CoV-2 Mpro |

Note: This table summarizes common types of interactions observed in computational studies of various 1,2,4-oxadiazole derivatives and is not specific to this compound.

Pharmacological Research and Biological Activity Profiling

Mechanisms of Bioactivity

The biological effects of 3-phenyl-1,2,4-oxadiazol-5-ol derivatives are attributed to a variety of mechanisms at the molecular and cellular levels. These include the inhibition of key enzymes, modulation of critical cellular signaling pathways, interactions with biological macromolecules, and the disruption of microbial physiology.

Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been identified as potent inhibitors of several enzymes implicated in various disease pathologies.

SARS-CoV-2 Main Protease (Mpro): A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Structure-activity relationship (SAR) studies led to the discovery of compounds with significant inhibitory activity, highlighting the potential of this scaffold in the development of antiviral agents. nih.gov For instance, compound 16d in one study demonstrated an IC50 value of 5.27 µM. nih.gov

Monoamine Oxidase (MAO): A synthesized derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has shown notable inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 value of 0.036 μM. mdpi.com This selective inhibition suggests potential applications in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com

p38 Mitogen-Activated Protein Kinase (MAPK): A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been synthesized and evaluated as inhibitors of p38 MAPK, a key enzyme in the inflammatory cascade. mdpi.com Several of these compounds exhibited good inhibitory activity, with IC50 values in the micromolar range, comparable to the reference compound SB203580. mdpi.com

5-Lipoxygenase (5-LOX): Indolyloxadiazoles, which are derivatives of 1,2,4-oxadiazoles, have been synthesized and evaluated as 5-LOX inhibitors. dergipark.org.tr The compound 4bf, in particular, showed the highest potency with an IC50 of 18.78 µg/ml. dergipark.org.tr

Table 1: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Mpro | Compound 16d showed an IC50 of 5.27 µM. | nih.gov |

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | Exhibited potent and selective inhibition with an IC50 of 0.036 μM. | mdpi.com |

| 2,3,4-triaryl-1,2,4-oxadiazol-5-ones | p38 MAPK | Compounds with a 4-fluoro-phenyl/pyridinyl motif showed IC50 values in the range of 0.10–5.1 µM. | mdpi.com |

The biological activities of this compound derivatives also stem from their ability to modulate various cellular signaling pathways.

GSK-3β Inhibition: Certain 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives have been identified as novel inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov Compounds 5e and 10b, for example, showed good dual potency in GSK-3β inhibition and also exhibited antineuroinflammatory effects. nih.gov Compound 10b was also found to reduce Aβ-induced Tau hyperphosphorylation, a key event in Alzheimer's disease. nih.gov

The inhibition of p38 MAPK by 1,2,4-oxadiazol-5-ones, as mentioned previously, is another example of the modulation of cellular signaling, as p38 MAPK is a critical component of pathways that regulate cellular responses to stress, inflammation, and apoptosis. mdpi.com

The interaction of this compound derivatives with macromolecules such as proteins and DNA is another facet of their mechanism of action.

Human Serum Albumin (HSA) Binding: Studies on (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles have demonstrated moderate binding capability to Human Serum Albumin (HSA). rsc.org This interaction is significant as it can influence the distribution, metabolism, and efficacy of the compounds in the body.

DNA Binding: The same study also revealed strong binding interactions of these compounds with Calf Thymus DNA (CT-DNA). rsc.org This suggests that these molecules may exert their biological effects by intercalating with or binding to the grooves of DNA, potentially interfering with DNA replication and transcription.

Additionally, 3-aryl-1,2,4-oxadiazol-5-ones have been shown to form non-covalent complexes with a trisimidazoline base, indicating their ability to participate in specific molecular recognition events. rsc.org

Several studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole derivatives, which is attributed to their ability to disrupt essential physiological processes in microorganisms.

Antibacterial and Antifungal Activity: A variety of 1,2,4-oxadiazole congeners have been synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For instance, a 1,2,4-oxadiazole derivative with a 4-hydroxyphenyl at the 3-position of 5-methyl-1,2,4-oxadiazole (B8629897) exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against S. aureus and A. niger. nih.gov Another derivative with the 4-hydroxyphenyl at the 5-position of 3-methyl-1,2,4-oxadiazole showed significant activity against E. coli and A. niger at the same concentration. nih.gov The antimicrobial activity of 3,5-diaryl-1,2,4-oxadiazole derivatives has also been reported, with nitrated derivatives showing the best results against E. coli. scielo.br

The precise mechanisms by which these compounds disrupt microbial physiology are likely multifaceted and may involve enzyme inhibition, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Therapeutic Potential and Biomedical Research Avenues

The diverse mechanisms of bioactivity of this compound and its derivatives have opened up several avenues for therapeutic development, particularly in the realm of inflammation.

The anti-inflammatory properties of compounds containing the 1,2,4-oxadiazole core are well-documented and represent a significant area of biomedical research.

In Vivo Studies: A derivative, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), has demonstrated significant local analgesic and anti-inflammatory activity after oral administration in mice. nih.gov This suggests its potential as a non-steroidal anti-inflammatory agent.

Multi-target Inhibition: A multidisciplinary approach has led to the identification of 1,2,4-oxadiazole-based multi-target inhibitors of eicosanoid biosynthesis. researchgate.net One compound was found to be a multi-target inhibitor of cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net In vivo, this compound was able to reduce leukocyte migration in a model of peritonitis and modulate the production of pro-inflammatory cytokines IL-1β and TNF-α. researchgate.net

COX Inhibition: The anti-inflammatory activity of some 1,3,4-oxadiazole (B1194373) derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com Molecular docking studies have shown that these compounds can bind well to the active site of COX-2. mdpi.com

The anti-inflammatory potential of this class of compounds is further supported by the inhibition of p38 MAPK and 5-LOX, as discussed in the enzyme inhibition section, as these are key players in the inflammatory response. mdpi.comdergipark.org.tr

Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole and Related Derivatives

| Compound/Derivative | Model/Target | Key Findings | Reference |

|---|---|---|---|

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing and carrageenan-induced paw edema in mice | Showed significant local analgesic and anti-inflammatory activity. | nih.gov |

| 1,2,4-Oxadiazole-based inhibitor | Zymosan-induced peritonitis in mice | Attenuated leukocyte migration and modulated IL-1β and TNF-α production. | researchgate.net |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | In silico docking | Showed good binding affinity to the active site of COX-2. | mdpi.com |

| 2,3,4-triaryl-1,2,4-oxadiazol-5-ones | p38 MAPK | Exhibited inhibitory activity, which is relevant to anti-inflammatory effects. | mdpi.com |

Anticancer and Cytotoxic Effects

The 1,2,4-oxadiazole nucleus is a key structural motif in a variety of compounds exhibiting potent anticancer and cytotoxic properties. Research has demonstrated that derivatives of this scaffold can induce apoptosis and inhibit cancer cell proliferation across numerous human tumor cell lines.

In Vitro Cytotoxicity Against Cancer Cell Lines

Derivatives of 1,2,4-oxadiazole have shown significant in vitro cytotoxic activity against a range of human cancer cell lines. For instance, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as a novel apoptosis inducer with notable activity against several breast and colorectal cancer cell lines. nih.gov In T47D breast cancer cells, this compound was found to arrest cells in the G1 phase before inducing apoptosis. nih.govresearchgate.net

Similarly, caffeic and ferulic acid-based 1,2,4-oxadiazole hybrids have been synthesized and evaluated for their effects on Glioblastoma (GBM) cell lines. nih.gov Compound 1 (2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol) showed potent activity against U87, T98G, and LN229 GBM cells, with IC50 values of 60.3 µM, 39.2 µM, and 80.4 µM, respectively, without showing toxicity to healthy human mesenchymal stem cells. nih.gov Another derivative, compound 5 (from the 1,3,4-oxadiazole series), was even more effective against a broader range of cancer cells, including SKOV3 (ovarian), MCF7 (breast), and A549 (lung), with IC50 values of 14.2 µM, 30.9 µM, and 18.3 µM, respectively. nih.gov

Further studies have explored other derivatives. A 3-(4-chlorophenyl)- nih.govutmb.edusemanticscholar.orgoxadiazol-3-ium-5-olate compound demonstrated activity against breast (MDA-MB-231/ATCC, T-47D, MCF-7) and ovarian (IGROV1, OVCAR-4) cancer cell lines. nih.gov Its 4-formyl analog was active against CNS (SNB-75), renal (UO-31), non-small cell lung (NCI-H522), and leukemia (MOLT-4) human tumor cell lines. nih.gov

| Compound | Cancer Cell Line | Activity (IC50/GI%) | Source |

|---|---|---|---|

| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (Breast) | Induces G1 arrest and apoptosis | nih.govresearchgate.net |

| 2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol (Compound 1) | U87 (Glioblastoma) | 60.3 µM | nih.gov |

| 2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol (Compound 1) | T98G (Glioblastoma) | 39.2 µM | nih.gov |

| 2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol (Compound 1) | LN229 (Glioblastoma) | 80.4 µM | nih.gov |

| 3-(4-chlorophenyl)- nih.govutmb.edusemanticscholar.orgoxadiazol-3-ium-5-olate (Compound 4) | MDA-MB-231/ATCC (Breast) | 19.90 %GI | nih.gov |

| 3-(4-chlorophenyl)-4-formyl- nih.govutmb.edusemanticscholar.orgoxadiazol-3-ium-5-olate (Compound 5) | SNB-75 (CNS) | 46.71 %GI | nih.gov |

| 3-(4-chlorophenyl)-4-formyl- nih.govutmb.edusemanticscholar.orgoxadiazol-3-ium-5-olate (Compound 5) | UO-31 (Renal) | 31.52 %GI | nih.gov |

Structure-Activity Relationships for Antineoplastic Action

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of 1,2,4-oxadiazole derivatives. Research has shown that the nature and position of substituents on the aryl rings significantly influence cytotoxicity.

For a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, it was found that the 3-phenyl group could be replaced by a pyridyl group to maintain or enhance activity. nih.govresearchgate.net Furthermore, a substituted five-membered ring, such as chlorothiophene, at the 5-position was deemed important for the compound's pro-apoptotic effects. nih.govresearchgate.net The molecular target for one of the potent compounds in this series was identified as TIP47, an IGF II receptor binding protein. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in determining their anti-proliferative activity. researchgate.net In another study on 1,2,4-oxadiazole-sulfonamide derivatives, it was found that replacing a p-methyl substitution in the sulfonamide group with a p-amino group significantly enhanced inhibitory activity. researchgate.net The phenyl ring linked to the 1,2,4-oxadiazole moiety was also determined to be necessary for optimal activity. researchgate.net

Antimicrobial Efficacy

The 1,2,4-oxadiazole scaffold is a versatile platform for the development of novel antimicrobial agents. Derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, including drug-resistant strains.

Antibacterial Spectrum and Potency

A range of 3,5-diaryl-1,2,4-oxadiazole derivatives have been synthesized and tested against standard bacterial strains. scielo.br Nitrated derivatives, in particular, showed promising results, with an ortho-nitrated compound exhibiting a minimum inhibitory concentration (MIC) of 60 µM against Escherichia coli. scielo.br However, Staphylococcus aureus and Pseudomonas aeruginosa were resistant to all tested compounds in that series. scielo.br

In another study, a 1,2,4-oxadiazole derivative with a 4-hydroxyphenyl group at the 3-position and a methyl group at the 5-position displayed a MIC of 25 μg/mL against S. aureus. nih.gov When the positions were swapped (methyl at position 3 and 4-hydroxyphenyl at position 5), the resulting compound showed significant activity against E. coli with a MIC of 25 μg/mL. nih.gov This indicates that the relative positions of substituents on the oxadiazole ring play a critical role in determining the antibacterial spectrum. nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Ortho-nitrated 3,5-diaryl-1,2,4-oxadiazole | Escherichia coli | 60 µM | scielo.br |

| 3-(4-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole | Staphylococcus aureus | 25 µg/mL | nih.gov |

| 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole | Escherichia coli | 25 µg/mL | nih.gov |

Antifungal Spectrum and Potency

The antifungal potential of 1,2,4-oxadiazole derivatives has also been investigated. The compound 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329) was tested against various pathogenic fungi. rsdjournal.org It demonstrated activity against Rhizopus oryzae, with both the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) being 4000 μg/mL. rsdjournal.org The study noted that while the potency was not high, the compound's low toxicity and specific spectrum of action could be advantageous for treating particular fungal infections. rsdjournal.org

In a broader study of oxadiazole congeners, derivatives showed varied antifungal activity against Aspergillus niger. nih.gov A 1,2,4-oxadiazole derivative with a 4-hydroxyphenyl group at the 3-position and a methyl group at the 5-position exhibited a MIC of 25 μg/mL against A. niger. nih.gov The isomeric compound with the substituents swapped also showed activity against A. niger at the same concentration. nih.gov Phenylthiazole-based oxadiazole derivatives have also been designed to enhance potency against resistant fungal strains like Candida albicans, Candida glabrata, and the multidrug-resistant Candida auris. rsc.org

| Compound | Fungal Strain | Activity (MIC/MFC) | Source |

|---|---|---|---|

| 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol | Rhizopus oryzae | 4000 µg/mL | rsdjournal.org |

| 3-(4-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole | Aspergillus niger | 25 µg/mL | nih.gov |

| 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole | Aspergillus niger | 25 µg/mL | nih.gov |

| Phenylthiazole-based oxadiazole (Compound 35) | Candida albicans | 1–2 μg/mL | rsc.org |

| Phenylthiazole-based oxadiazole (Compound 35) | Candida glabrata | 0.5–1 μg/mL | rsc.org |

| Phenylthiazole-based oxadiazole (Compound 35) | Candida auris (MDR) | 2–4 μg/mL | rsc.org |

Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. Derivatives of 1,2,4-oxadiazole have emerged as a promising class of compounds in this area.

A series of 3-phenyl-5-(1-phenyl-1H- nih.govutmb.edusemanticscholar.orgtriazol-4-yl)- utmb.edusemanticscholar.orgresearchgate.netoxadiazoles were investigated as inhibitors of mycobacterial aminoacyl-tRNA synthetases. utmb.eduresearchgate.net One compound from this series demonstrated a MIC of 12.5 µM against the M. tuberculosis H37Rv strain and was not cytotoxic to human cell lines. utmb.eduresearchgate.net Another study on 3,5-disubstituted-1,2,4-oxadiazoles found a derivative with a para-trifluorophenyl substitution that showed excellent activity against the susceptible H37Rv strain (MIC = 8 µg/mL) and an MDR-MTB strain (MIC = 16 µg/mL). semanticscholar.org These findings underscore the potential of the 1,2,4-oxadiazole scaffold in developing novel and effective treatments for tuberculosis. utmb.edusemanticscholar.org

| Compound Series | M. tuberculosis Strain | Activity (MIC) | Source |

|---|---|---|---|

| 3-phenyl-5-(1-phenyl-1H- nih.govutmb.edusemanticscholar.orgtriazol-4-yl)- utmb.edusemanticscholar.orgresearchgate.netoxadiazole derivative | H37Rv | 12.5 µM | utmb.eduresearchgate.net |

| 3,5-disubstituted-1,2,4-oxadiazole (para-trifluorophenyl substituted) | H37Rv | 8 µg/mL | semanticscholar.org |

| 3,5-disubstituted-1,2,4-oxadiazole (para-trifluorophenyl substituted) | MDR-MTB | 16 µg/mL | semanticscholar.org |

Toxicological and Genotoxicological Assessment

In Vitro Genotoxicity Assays (e.g., Ames Test, SOS Response Test)

The genotoxic potential of compounds intended for therapeutic use is a critical aspect of their safety evaluation. A study specifically investigated the genotoxicity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid (POPA), a compound closely related to the title molecule, using standard in vitro assays. nih.gov

The Ames test, which assesses a chemical's ability to induce mutations in various strains of Salmonella typhimurium, was conducted on POPA. The results indicated no mutagenic activity for the parent drug in this assay. nih.gov

In addition to the Ames test, the SOS Chromotest was performed. This test measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage. The parental compound, POPA, showed a weak induction of the SOS response. However, subsequent chemical modifications to the POPA structure, such as the creation of l-phenylalanine (B559525) peptidomimetic derivatives, led to a reduction in this response to non-significant levels. nih.gov This suggests that while the core structure may have a weak DNA-damaging effect, molecular modifications can mitigate this genotoxic potential. nih.gov

Toxicity Profile

The toxicity of 1,2,4-oxadiazole derivatives has been evaluated in various models, ranging from general toxicity screens to specific cytotoxicity assays against human cell lines.

One study evaluated the toxicity of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol using the brine shrimp (Artemia salina) lethality assay. The compound demonstrated low toxicity in this model, with a high LC₅₀ value of 565.1 µg/mL. rsdjournal.org Another investigation into a novel 1,2,4-oxadiazole derivative, wyc-7-20, also revealed low cytotoxicity against human neuroblastoma (SH-SY5Y) and liver carcinoma (HepG2) cells, indicating a favorable preliminary safety profile. dovepress.com

Furthermore, the cytotoxic activity of various 1,2,4-oxadiazole derivatives has been extensively studied against a range of human cancer cell lines. These studies, while aimed at identifying potential anticancer agents, also provide valuable data on the compounds' toxicity profiles. For example, nortopsentin analogs where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole moiety showed significant antiproliferative activity, with IC₅₀ values in the micromolar and submicromolar range against cell lines like HCT-116 (colon) and MCF-7 (breast). nih.govmdpi.comchim.it Other derivatives have also shown potent cytotoxicity against various cancer cells, including A375 (melanoma) and HT-29 (colon). mdpi.com

Table 3: Cytotoxicity Data for Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Class | Assay/Cell Line | Result (e.g., LC50, IC50) | Source |

|---|---|---|---|

| 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol | Brine Shrimp (Artemia salina) | LC50: 565.1 µg/mL | rsdjournal.org |

| 1,2,4-Oxadiazole derivative (wyc-7-20) | SH-SY5Y (Neuroblastoma) | Low cytotoxicity reported | dovepress.com |

| 1,2,4-Oxadiazole derivative (wyc-7-20) | HepG2 (Liver Carcinoma) | Low cytotoxicity reported | dovepress.com |

| Nortopsentin analogs with 1,2,4-oxadiazole core | HCT-116 (Colon Carcinoma) | IC50 values in µM to sub-µM range | nih.gov |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | A375, MCF-7, ACHN | IC50 values between 0.11–1.47 µM | mdpi.com |

| 1,2,4-Oxadiazole derivatives with benzofuran (B130515) group | MCF-7, A375, HT-29 | Promising cytotoxic activity at sub-micromolar concentrations | mdpi.com |

Applications in Materials Science

Polymer Chemistry and Advanced Material Synthesis

There is no available research data on the use of 3-phenyl-1,2,4-oxadiazol-5-ol as a monomer, precursor, or additive in the synthesis of polymers or advanced materials.

Development of Dyes and Pigments

There is no available information on the synthesis or application of this compound as a dye or pigment. Its chromophoric and auxochromic properties, which are essential for color, have not been described in the scientific literature.

Future Perspectives and Research Challenges

Rational Drug Design and Optimization Strategies

The development of new therapeutic agents based on the 3-phenyl-1,2,4-oxadiazol-5-ol structure heavily relies on rational drug design and meticulous optimization. Computational tools are becoming indispensable in this process. Molecular dynamics and docking studies, for instance, are employed to simulate the interaction of 1,2,4-oxadiazole (B8745197) derivatives with biological targets, such as the epidermal growth factor receptor (EGFR), allowing for the prediction of binding affinities and modes of action before synthesis. nih.gov

A cornerstone of optimization is the systematic exploration of Structure-Activity Relationships (SAR). Detailed SAR studies on related 1,2,4-oxadiazole derivatives have revealed that substitutions on the phenyl ring and other positions of the heterocycle are crucial for biological activity. nih.gov For example, in the pursuit of nematicides, optimizing the 1,2,4-oxadiazole pharmacophore through diversity-oriented synthesis has led to candidates with high potency and lower toxicity profiles. scienmag.com Similarly, for anti-Alzheimer's agents, SAR studies have shown that specific substitutions can significantly influence inhibitory activity against key enzymes like acetylcholinesterase (AChE). acs.org

Quantitative Structure-Activity Relationship (QSAR) models further refine this process by correlating the structural features of compounds with their biological activities. mdpi.com These models help identify key molecular descriptors that influence efficacy, guiding the design of new analogs with improved properties. The overarching goal is to enhance target specificity, increase potency, and improve pharmacokinetic profiles, such as the ability to cross the blood-brain barrier for neurodegenerative disease targets. nih.govrsc.org

Exploration of Novel Biological Targets

While the 1,2,4-oxadiazole core is known for its wide range of biological activities, ongoing research is focused on identifying and validating novel biological targets. nih.gov This exploration opens up new therapeutic avenues for diseases with unmet medical needs.

Recent research has identified several promising targets for 1,2,4-oxadiazole derivatives:

Oncology : Beyond established targets, these compounds are being investigated as activators of apoptosis-inducing enzymes like caspase-3 and as dual inhibitors of EGFR and BRAFV600E, a combination that could overcome drug resistance in cancer. frontiersin.orgmdpi.comnih.gov

Neurodegenerative Diseases : Researchers are designing 1,2,4-oxadiazole derivatives as multi-target agents for Alzheimer's disease. These compounds are engineered to inhibit enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β), acetylcholinesterase (AChE), and monoamine oxidase-B (MAO-B), while also providing neuroprotective and anti-neuroinflammatory effects. nih.govrsc.orgnih.gov

Metabolic and Inflammatory Diseases : The scaffold is being explored for its potential to modulate nuclear receptors such as the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), which are key regulators of metabolism and inflammation. nih.gov

Infectious Diseases : The structural motif is a key component in the development of new agents against bacteria, fungi, and parasites, addressing the urgent challenge of antimicrobial resistance. chim.itnih.gov

The natural product Quisqualic acid, which contains a 1,2,4-oxadiazole ring, demonstrates an affinity for metabotropic glutamate (B1630785) receptors, highlighting these as appealing targets for neurological therapies. nih.gov

Green Chemistry Approaches in Synthesis

A significant challenge in chemical synthesis is the development of environmentally benign processes. In the context of this compound and its derivatives, green chemistry principles are being increasingly adopted to reduce waste, minimize energy consumption, and avoid hazardous reagents. nih.gov

Key green synthetic strategies include:

Microwave-Assisted Synthesis : This technique dramatically reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govmdpi.com

Ultrasound Irradiation : Sonication provides an alternative energy source that can accelerate reactions and enhance yields, often under milder conditions. nih.gov

Eco-Friendly Catalysts : The use of metal-free, heterogeneous carbocatalysts like graphene oxide (GO) is a promising approach. GO can act as a dual acid catalyst and oxidizing agent, facilitating the one-pot synthesis of 1,2,4-oxadiazoles. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent or in environmentally friendly solvents like water-ethanol mixtures minimizes volatile organic compound emissions. nih.govnih.gov

One-Pot Procedures : Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. nih.govorganic-chemistry.org Novel one-pot methods for synthesizing 1,2,4-oxadiazoles at room temperature are particularly advantageous for creating molecules with heat-sensitive functional groups. mdpi.com

These approaches not only make the synthesis more sustainable but also often provide access to novel derivatives that are difficult to obtain through traditional methods. nih.gov